7-Bromo-8-fluoroquinolin-3-amine
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Overview
Description
7-Bromo-8-fluoroquinolin-3-amine is a chemical compound with the molecular formula C₉H₆BrFN₂. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-fluoroquinolin-3-amine typically involves the introduction of bromine and fluorine atoms into the quinoline ring system. One common method is the nucleophilic substitution reaction, where a suitable quinoline precursor undergoes halogenation. The reaction conditions often include the use of bromine and fluorine sources, such as bromine and fluorine gas or their respective compounds, under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors to ensure precise control over reaction parameters. The use of catalysts and solvents can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-8-fluoroquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction can lead to quinoline oxides or reduced quinoline compounds .
Scientific Research Applications
7-Bromo-8-fluoroquinolin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antineoplastic, and antiviral properties.
Industry: Utilized in the development of new materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 7-Bromo-8-fluoroquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent bacterial cell death . The compound’s fluorine and bromine atoms enhance its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoroquinolin-3-amine
- 8-Bromoquinolin-3-amine
- 7-Chloro-8-fluoroquinolin-3-amine
Uniqueness
7-Bromo-8-fluoroquinolin-3-amine is unique due to the presence of both bromine and fluorine atoms in its structure. This dual halogenation imparts distinct chemical and biological properties, such as enhanced reactivity and improved binding affinity to molecular targets, compared to its mono-halogenated counterparts .
Properties
Molecular Formula |
C9H6BrFN2 |
---|---|
Molecular Weight |
241.06 g/mol |
IUPAC Name |
7-bromo-8-fluoroquinolin-3-amine |
InChI |
InChI=1S/C9H6BrFN2/c10-7-2-1-5-3-6(12)4-13-9(5)8(7)11/h1-4H,12H2 |
InChI Key |
FMEOBFFUTSOJEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)N)F)Br |
Origin of Product |
United States |
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